molecular formula C23H20N6O B11231718 N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11231718
M. Wt: 396.4 g/mol
InChI Key: ZFPMLMSISWYNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at N4 with a 4-methylphenyl group, at N6 with a furan-2-ylmethyl moiety, and at position 1 with a phenyl group (). Such substitutions are critical for modulating biological activity, solubility, and target selectivity. The phenyl group at position 1 may stabilize aromatic stacking in protein binding pockets.

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

6-N-(furan-2-ylmethyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H20N6O/c1-16-9-11-17(12-10-16)26-21-20-15-25-29(18-6-3-2-4-7-18)22(20)28-23(27-21)24-14-19-8-5-13-30-19/h2-13,15H,14H2,1H3,(H2,24,26,27,28)

InChI Key

ZFPMLMSISWYNMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often through the use of automated reactors and purification systems .

Chemical Reactions Analysis

N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, regulating various cellular functions. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth, differentiation, and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N4 and N6

Compound 1 ():
  • Structure: N4-(3,4-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
  • Key Differences:
    • N4: 3,4-dimethylphenyl (vs. 4-methylphenyl in target compound).
    • Position 1: Methyl (vs. phenyl).
  • Methyl at position 1 lowers molecular weight (348.41 vs. ~355–360 for phenyl-substituted analogs) but may diminish aromatic interactions .
Compound 2 ():
  • Structure: N6-(4-methylbenzyl)-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • Key Differences:
    • N6: 4-methylbenzyl (vs. furan-2-ylmethyl).
    • N4: 2-methylphenyl (vs. 4-methylphenyl).
  • Impact: The benzyl group at N6 enhances lipophilicity (logP ~4.5 vs. Ortho-methyl substitution on N4 aryl may introduce steric hindrance, altering target selectivity .
Compound 3 ():
  • Structure: PR5-LL-CM01 (N6-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine)
  • Key Differences: N6: 2-(dimethylamino)ethyl (vs. furan-2-ylmethyl). N4: 3,4-dimethylphenyl (vs. 4-methylphenyl).
  • Impact: The dimethylaminoethyl group introduces a basic nitrogen (pKa ~8.5), enhancing solubility in acidic environments. Demonstrated as a PRMT5 inhibitor (IC50 < 100 nM), suggesting that N6 modifications significantly influence enzymatic targeting .

Halogenated and Charged Derivatives

Compound 4 ():
  • Structure: N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
  • Key Differences:
    • N4: 3-chloro-4-methylphenyl (vs. 4-methylphenyl).
    • N6: Ethyl (vs. furan-2-ylmethyl).
  • Lower molecular weight (316.79) correlates with reduced solubility (0.5 µg/mL at pH 7.4), limiting bioavailability .
Compound 5 ():
  • Structure: N4-(5-(2-fluoro-6-methylphenoxy)imidazo[4,5-b]pyridin-7-yl)pyrimidine-4,6-diamine
  • Key Differences:
    • Core: Imidazo[4,5-b]pyridine (vs. pyrazolo[3,4-d]pyrimidine).
    • Substituents: Fluoro and methylsulfonyl groups.
  • Impact:
    • Fluorine and sulfonyl groups improve metabolic stability and kinase inhibition (e.g., Tyk2 IC50 < 10 nM).
    • Higher molecular weight (444.2) may limit blood-brain barrier penetration .

Pharmacological and Physicochemical Profiles

Compound Molecular Weight Key Substituents Solubility (µg/mL) Biological Activity
Target Compound ~355–360 N4: 4-methylphenyl; N6: furan Not reported Potential kinase inhibition
Compound 1 348.41 N4: 3,4-dimethylphenyl; N6: furan Not reported Not reported
Compound 3 401.51 N6: dimethylaminoethyl Not reported PRMT5 inhibitor (IC50 <100 nM)
Compound 4 316.79 N4: 3-chloro-4-methylphenyl 0.5 (pH 7.4) Not reported
Compound 5 444.2 Fluoro, methylsulfonyl Not reported Tyk2 inhibitor (IC50 <10 nM)

Biological Activity

N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the furan and methylphenyl substituents enhances its potential interactions with biological targets.

Research indicates that compounds similar to N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit significant inhibitory effects on various kinases, particularly casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) kinases. The inhibition of these kinases is crucial in cancer therapeutics due to their roles in cell proliferation and survival.

Anticancer Properties

  • Inhibition of CK1 :
    • Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit CK1 with varying potency. For instance, one derivative exhibited an IC50 value of 78 nM against CK1 .
  • EGFR Inhibition :
    • Recent studies have demonstrated that derivatives can effectively inhibit EGFR, a key target in cancer therapy. For example, one compound showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant .

Apoptosis Induction

Flow cytometric analyses have revealed that certain derivatives can induce apoptosis in cancer cells. For instance, compound 12b led to an increase in the BAX/Bcl-2 ratio by 8.8-fold, indicating a significant pro-apoptotic effect .

Data Table: Biological Activity Overview

Activity Target IC50 Value (µM) Effect
CK1 InhibitionCK10.078Inhibitory
EGFR InhibitionWild-type EGFR0.016Inhibitory
EGFR InhibitionMutant EGFR (T790M)0.236Inhibitory
Apoptosis InductionA549 Cell Line-Increased BAX/Bcl-2 ratio

Study on Antiproliferative Effects

A study assessed the antiproliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives against A549 and HCT-116 cancer cell lines. Compound 12b emerged as the most potent with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 . This highlights the compound's potential as a therapeutic agent in lung and colorectal cancers.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of these compounds with their targets. The structural similarity of the pyrazolo[3,4-d]pyrimidine moiety to ATP suggests that these compounds can act as ATP-competitive inhibitors for kinases like EGFR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.